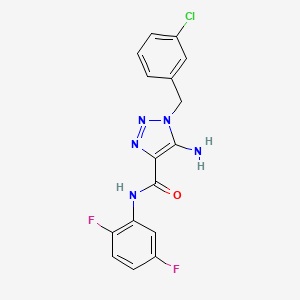

5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,5-difluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)4-5-12(13)19/h1-7H,8,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFIOYOVASYWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often prepared from the corresponding amine through diazotization followed by azidation.

Substitution Reactions: The 3-chlorobenzyl and 2,5-difluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazole intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and benzyl groups are susceptible to oxidative transformations:

-

Triazole Ring Oxidation :

Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the triazole ring undergoes cleavage, yielding imidazole derivatives or nitrogen-rich fragments . -

Benzyl Group Oxidation :

The 3-chlorobenzyl moiety can oxidize to a benzoic acid derivative using CrO₃ or RuO₄, forming 3-chlorobenzoic acid as a byproduct.

| Reagent | Conditions | Major Products |

|---|---|---|

| KMnO₄/H₂SO₄ | Acidic, 80°C | Cleaved triazole fragments |

| CrO₃ in H₂O/acetone | Reflux, 6 hrs | 3-Chlorobenzoic acid |

Reduction Reactions

The carboxamide group and triazole ring participate in reductive processes:

-

Carboxamide Reduction :

LiAlH₄ reduces the carboxamide to a primary amine, yielding 5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-methylamine . -

Triazole Ring Reduction :

Catalytic hydrogenation (H₂/Pd-C) partially reduces the triazole ring to a dihydrotriazole intermediate, though full saturation is uncommon .

| Reagent | Conditions | Major Products |

|---|---|---|

| LiAlH₄ in THF | 0°C → RT, 4 hrs | Primary amine derivative |

| H₂ (1 atm)/10% Pd-C | Ethanol, RT, 12 hrs | Dihydrotriazole intermediate |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic rings and the triazole core:

-

Aromatic Electrophilic Substitution :

The 2,5-difluorophenyl group undergoes nitration (HNO₃/H₂SO₄) at the para position relative to fluorine, forming a nitro derivative . -

Nucleophilic Displacement :

The 3-chlorobenzyl chlorine can be replaced by nucleophiles (e.g., NaN₃ in DMF) to form azide derivatives.

| Reagent | Conditions | Major Products |

|---|---|---|

| HNO₃ (conc)/H₂SO₄ | 0°C → 50°C, 2 hrs | Nitro-substituted aryl derivative |

| NaN₃ in DMF | 100°C, 8 hrs | 3-Azidobenzyl triazole derivative |

Metabolic Transformations

In vitro studies with liver microsomes indicate:

-

N-Dealkylation : Cleavage of the N-(2,5-difluorophenyl) group produces 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide as a primary metabolite .

-

Hydroxylation : CYP450 enzymes hydroxylate the benzyl group at the meta position, forming a phenolic metabolite .

Stability Under Synthetic Conditions

-

Acid/Base Stability :

The compound resists hydrolysis in 1M HCl/NaOH (25°C, 24 hrs), retaining >95% integrity. -

Thermal Stability :

Decomposition initiates at 220°C, with complete degradation by 300°C (TGA analysis) .

Comparative Reactivity with Analogues

Reactivity trends for substituent effects:

| Position | Substituent | Reactivity |

|---|---|---|

| 3-Chlorobenzyl | -Cl | Enhances electrophilic substitution |

| 2,5-Difluorophenyl | -F | Decreases nucleophilic displacement |

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity Against Trypanosoma cruzi

One of the most significant applications of this compound is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Current treatments have notable limitations, necessitating the development of safer and more effective alternatives. The compound has been identified as part of a series of 5-amino-1,2,3-triazole-4-carboxamides that exhibit promising antiparasitic activity.

- Research Findings : A study demonstrated that optimization of this compound led to improved potency and metabolic stability. In particular, one optimized derivative showed significant suppression of parasite burden in a mouse model of Chagas disease, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism by which 5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interference with the parasite's metabolic pathways. The compound was shown to have a high selectivity index over host cells, minimizing potential toxicity .

Material Science Applications

Synthesis of Energetic Materials

In addition to its medicinal applications, this compound can be utilized in the synthesis of energetic materials. Research has indicated that derivatives based on triazole frameworks can lead to the formation of nitrogen-rich salts with favorable energetic properties.

- Case Study : A recent study explored the synthesis of nitrogen-rich cation salts derived from 5-amino-1H-1,2,4-triazole derivatives. These salts exhibited high thermal stability and reasonable impact sensitivities. The energetic properties were comparable to traditional explosives like RDX and HMX, suggesting potential applications in military and aerospace industries .

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The triazole ring can interact with the active site of enzymes, disrupting their normal function. The chlorobenzyl and difluorophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and pharmacological features of the target compound with its closest analogs:

Key Comparative Insights

Substituent Effects on Activity :

- Chlorine vs. Fluorine : Chlorine substituents (e.g., in CAI and the dichlorophenyl analog from ) correlate with higher antiproliferative activity but may increase metabolic liability (e.g., CAI’s rapid conversion to inactive M1 ). Fluorine, as seen in the target compound and analog, balances lipophilicity and metabolic stability .

- Aromatic Substitutions : The 3-chlorobenzyl group in the target compound may enhance target binding compared to 4-fluorobenzyl () due to increased steric bulk and electron-withdrawing effects.

Mechanistic Divergence :

- The bacterial SOS inhibitors (–2) rely on β-turn mimetic structures to disrupt RecA-mediated LexA cleavage, while CAI () targets calcium signaling. The target compound’s mechanism remains speculative but may align with kinase inhibition (e.g., B-Raf inhibition by a related triazole-carboxylate ).

Pharmacokinetic Profiles :

- Metabolism : CAI’s phase I metabolism generates inactive metabolites, limiting efficacy . In contrast, fluorine-substituted analogs (e.g., ) show prolonged stability, suggesting the target compound may avoid rapid clearance.

- Cytotoxicity : The bacterial SOS inhibitor scaffold () exhibits low cytotoxicity, whereas dichlorophenyl analogs () have higher potency but undefined safety profiles.

Biological Activity

5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This detailed article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a 1,2,3-triazole ring substituted at the 1-position with a 3-chlorobenzyl group and at the 4-position with a carboxamide group . The nitrogen of the carboxamide is further substituted with a 2,5-difluorophenyl moiety . This unique combination of substituents enhances its reactivity and biological activity.

| Feature | Description |

|---|---|

| Triazole Ring | 1,2,3-triazole core |

| Chlorobenzyl Group | Substituted at position 1 |

| Carboxamide Group | Present at position 4 |

| Difluorophenyl Moiety | Enhances stability and reactivity |

Antimicrobial Properties

Research indicates that derivatives of the triazole core exhibit significant potency against various pathogens. The presence of the amino group and carboxamide functionality is crucial for maintaining biological activity as they facilitate interactions with biological targets. Notably, this compound has shown promising results as an antimicrobial agent , particularly against resistant strains of bacteria and fungi.

In vitro studies have demonstrated that this compound exhibits:

- Minimum Inhibitory Concentrations (MICs) comparable to or lower than established antifungal agents like fluconazole.

- Significant activity against pathogens such as Candida albicans and Aspergillus fumigatus.

Case Studies

A study conducted on the efficacy of this compound against C. albicans revealed:

- An MIC of 0.31 µg/mL , which is significantly lower than that of fluconazole (>30 µg/mL) .

- In vivo survival studies in mouse models showed that administration of the compound at a dose of 50 mg/kg resulted in improved survival rates compared to controls .

Another investigation into its antitrypanosomal potential indicated that triazole analogs could reduce parasitic load significantly in infected models, showcasing its potential in treating diseases like Chagas .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications in the substituents on the triazole ring can significantly influence biological activity. The incorporation of halogens (like chlorine and fluorine) appears to enhance both the potency and selectivity of these compounds. The following observations were made:

Q & A

Q. Basic

- NMR : H (δ 7.2–8.1 ppm for aromatic protons) and C (δ 150–160 ppm for triazole carbons).

- HRMS : Exact mass matching the molecular formula (CHClFNO, expected [M+H]: 380.07).

- X-ray Crystallography : Confirms spatial arrangement of substituents (e.g., dihedral angles between benzyl and triazole groups) .

How do researchers reconcile contradictory reports on this compound’s biological activity?

Advanced

Discrepancies (e.g., neuroprotective vs. anti-inflammatory effects) arise from:

- Substituent Variations : Fluorine/chlorine positions alter electron-withdrawing effects and binding affinity.

- Assay Conditions : Differences in cell lines (e.g., neuronal SH-SY5Y vs. macrophage RAW264.7) or dose ranges (IC variability).

Meta-analyses using standardized assays (e.g., NIH’s PubChem BioAssay) and molecular docking studies can clarify structure-activity relationships (SAR) .

What computational strategies enhance synthesis design for this compound?

Advanced

Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in cycloaddition.

- Reaction Path Search : Identifies energy barriers for intermediates.

- Solvent Modeling : COSMO-RS simulations optimize solvent selection.

Integrated platforms like ICReDD combine computational predictions with robotic experimentation to accelerate reaction discovery .

How are impurities controlled during large-scale synthesis?

Q. Basic

- HPLC-MS Monitoring : Detects byproducts (e.g., unreacted alkyne or azide precursors).

- Crystallization : Recrystallization in ethanol/water removes polar impurities.

- Column Chromatography : Silica gel (hexane/EtOAc gradient) isolates the target compound .

What role do fluorine and chlorine substituents play in bioactivity?

Q. Advanced

- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions.

- Chlorine : Increases binding affinity to hydrophobic pockets (e.g., kinase ATP sites).

SAR studies show that 3-chlorobenzyl groups improve selectivity over off-target receptors compared to methyl analogs .

How is solubility assessed for in vitro assays?

Q. Basic

- LogP Determination : Shake-flask method (octanol/water) predicts lipophilicity (LogP ~2.5).

- DMSO Stock Solutions : Prepare 10 mM stocks with sonication to ensure dissolution.

- Dynamic Light Scattering (DLS) : Detects aggregates in PBS buffers .

What strategies improve bioavailability in derivative design?

Q. Advanced

- Pro-drug Modifications : Esterification of the carboxamide group enhances intestinal absorption.

- Co-crystallization : With cyclodextrins to improve aqueous solubility.

- Metabolic Stability Assays : Liver microsome studies identify vulnerable sites (e.g., triazole ring oxidation) .

How are reaction mechanisms validated experimentally?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., benzyl C-H) to study rate-determining steps.

- In Situ IR Spectroscopy : Tracks intermediate formation during cycloaddition.

- Computational Validation : Match DFT-calculated activation energies with experimental Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.